molecular formula C5H10N2O2 B7905477 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B7905477
M. Wt: 130.15 g/mol
InChI Key: CTCJZEIJGYQHQH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure features a methyl group at position 3 and an aminomethyl substituent at position 5 (Figure 1). Its stereochemistry (e.g., (5R)- or (5S)-configurations) significantly influences its biological activity and metabolic stability, as seen in related derivatives .

Properties

IUPAC Name

5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCJZEIJGYQHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a β-amino alcohol precursor, such as (S)-3-amino-2-methylpropan-1-ol, which reacts with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. The process initiates with the formation of a carbamate intermediate, followed by intramolecular cyclization to yield the oxazolidinone core. For instance, a patent by CN102311400A describes the use of potassium carbonate (K₂CO₃) in acetone at room temperature, achieving cyclization within 8 hours with yields exceeding 80%.

Optimization Parameters :

  • Base Selection : Inorganic bases like K₂CO₃ or NaHCO₃ are preferred for their ability to deprotonate the amino group without side reactions.

  • Solvent Systems : Polar aprotic solvents (e.g., acetone, dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Mild conditions (20–25°C) minimize decomposition, whereas elevated temperatures (80–100°C) accelerate cyclization but risk racemization.

Industrial-Scale Adaptations

To address scalability, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) have been integrated. These catalysts facilitate interfacial reactions, reducing reaction times from 50 hours to under 10 hours while maintaining enantiomeric excess (>99%). A notable example involves the use of benzyltrimethylammonium chloride (BTAC) under reflux conditions, achieving 92% yield with minimal byproduct formation.

Chloroformate-Mediated Synthesis

An alternative route utilizes chloroformate intermediates to construct the oxazolidinone ring. This method is particularly advantageous for preserving stereochemical integrity during large-scale production.

Key Synthetic Steps

The process begins with (S)-1-azido-3-chloropropan-2-yl chloroformate, which undergoes nucleophilic substitution with 3-fluoro-4-morpholinobenzenamine. Subsequent treatment with K₂CO₃ in acetone triggers cyclization, yielding (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Catalytic hydrogenation of the azide group then affords the target amine derivative with high enantiopurity (99.9% ee).

Critical Considerations :

  • Azide Reduction : Palladium-on-carbon (Pd/C) under hydrogen atmosphere (20 psi) ensures quantitative conversion without over-reduction.

  • Chiral Purity : The use of (S)-configured chloroformates guarantees retention of stereochemistry, as demonstrated by chiral HPLC validation.

Comparative Efficiency

This method outperforms traditional approaches in atom economy, as evidenced by a 30% reduction in solvent consumption and a 15% increase in overall yield (85% vs. 70% for classical methods).

Catalytic Hydrogenation of Azide Intermediates

The hydrogenation of azide-functionalized precursors represents a pivotal step in several synthesis pathways. This transformation is critical for introducing the aminomethyl group while avoiding harsh reagents.

Reaction Protocol

A representative procedure involves dissolving (R)-5-(azidomethyl)-3-methyloxazolidin-2-one in methanol with acetic acid as a proton source. Hydrogen gas (20 psi) and 10% Pd/C catalyst are introduced, leading to complete reduction within 3 hours at room temperature. Filtration and solvent evaporation yield the amine product as a hydrochloride salt after treatment with HCl gas.

Yield and Purity :

  • Isolated Yield : 85–90% after recrystallization from ethanol.

  • Purity : >99% by NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Although less common, SPPS has been explored for synthesizing this compound derivatives. This method is favored for generating combinatorial libraries for drug discovery.

Methodology Overview

Aminomethyl polystyrene resin serves as the solid support. Sequential coupling of Fmoc-protected amino acids, followed by cyclization with carbonyl diimidazole (CDI), constructs the oxazolidinone ring. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Advantages :

  • Parallel Synthesis : Enables rapid generation of structural analogs.

  • Automation Compatibility : Reduces manual intervention and human error.

Limitations :

  • Cost : High expenses associated with resins and protected amino acids.

  • Yield Variability : Batch-to-batch inconsistencies (70–85%) limit industrial adoption.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each synthesis route:

Method Yield (%) Enantiomeric Excess (%) Scalability Cost Efficiency
Cyclization80–9299.9HighModerate
Chloroformate-Mediated8599.9ModerateHigh
Catalytic Hydrogenation85–9099.5HighLow
SPPS70–8598.0LowVery High

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antibacterial Applications

The primary application of AAMO lies in its antibacterial properties . Research indicates that this compound exhibits significant activity against various strains of Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit .

Comparative Antibacterial Efficacy

Compound NameAntibacterial ActivityNotes
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-oneSignificant against Gram-positive bacteriaPotential for development as an antibiotic
LinezolidBroad-spectrum against Gram-positive bacteriaEstablished treatment for resistant infections
5-(Aminomethyl)-1,3-oxazolidin-2-oneLimited activityLacks methyl substitution at position 3

The structural modifications in AAMO enhance its antibacterial efficacy compared to other oxazolidinones, making it a candidate for further development as a novel antibiotic .

Medicinal Chemistry

In medicinal chemistry, AAMO serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to explore modifications that can improve its pharmacological properties . For instance, studies have shown that derivatives of AAMO can exhibit enhanced antibacterial activity through structural modifications at the C-ring .

Case Study: Synthesis and Evaluation of Derivatives

A study involving the synthesis of novel oxazolidinone derivatives demonstrated that compounds modified from AAMO showed superior antibacterial activity against multidrug-resistant strains compared to linezolid. The modifications included varying the side chains and functional groups, which significantly impacted their binding affinity and metabolic stability .

Industrial Applications

Beyond medicinal uses, AAMO is also explored for applications in the chemical industry . It is utilized in the production of specialty chemicals and materials due to its unique chemical properties . The compound's reactivity allows it to participate in various chemical reactions that are valuable in industrial processes.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazolidinone ring can participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of oxazolidinones are highly dependent on substituents at positions 3 and 3. Table 1 summarizes key analogues and their characteristics:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name R3 Substituent R5 Substituent Key Properties/Activities References
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Methyl Aminomethyl High polarity; antimicrobial potential
5-Methyl-3-vinyl-1,3-oxazolidin-2-one Vinyl Methyl Increased lipophilicity; unreported bioactivity
3-(4-Fluorophenyl)-5-(aminomethyl)-... 4-Fluorophenyl Aminomethyl Enhanced lipophilicity; stereospecific activity
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one Phenyl, Methyl Phenyl Potent Δ-5 desaturase (D5D) inhibition
Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-...) 3,5-Dimethylphenoxy Methyl Muscle relaxant; bulky substituent reduces solubility
Key Observations:
  • Polarity and Solubility: The aminomethyl group in the target compound enhances water solubility compared to lipophilic substituents like phenyl or fluorophenyl .
  • Steric Effects: Bulky groups (e.g., 3,5-dimethylphenoxy in Metaxalone) reduce enzymatic accessibility but improve target binding in some cases .
  • Stereochemistry : The (5S)-configuration in fluorophenyl derivatives improves metabolic stability and activity .
Antimicrobial Activity

Derivatives of this compound modified with heterocyclic groups (e.g., dihydrothienopyridinyl) exhibit potent antimicrobial activity against Gram-positive bacteria, likely due to enhanced membrane penetration and target binding .

Enzyme Inhibition

3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one derivatives show nanomolar-level inhibition of Δ-5 desaturase (D5D), a key enzyme in inflammatory pathways. The phenyl groups at R3 and R5 optimize hydrophobic interactions with the enzyme active site .

Biological Activity

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a five-membered oxazolidinone ring with an aminomethyl substituent. Its molecular formula is C₆H₁₃N₃O, with a molecular weight of approximately 130.15 g/mol. The presence of both nitrogen and oxygen atoms in its structure contributes to its reactivity and biological activity.

This compound exhibits its antibacterial properties primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics like linezolid, thereby preventing translation and inhibiting bacterial growth. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

Research indicates that this compound shows promising antibacterial activity. It has been tested against various bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs).

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 1
Enterococcus faecalis< 1
Streptococcus pneumoniae< 0.5
Listeria monocytogenes< 0.25

These results highlight the compound's potential as a therapeutic agent against various bacterial infections.

Cytotoxicity Studies

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may possess anticancer activity by inducing apoptosis in certain cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)30
MCF-10A (non-tumorigenic)>100

These results indicate selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Recent studies have focused on the structural modifications of oxazolidinones to enhance their antibacterial efficacy and reduce side effects. For instance, derivatives of this compound have been synthesized and tested for improved binding affinity to ribosomal targets.

In one study, researchers synthesized a library of oxazolidinones and evaluated their antibacterial activities against Gram-negative bacteria. Results showed that compounds with similar structural features exhibited varying degrees of effectiveness based on their molecular interactions with bacterial ribosomes .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the oxazolidinone ring conformation (e.g., bond angles ~105° for C-N-C) .
  • NMR spectroscopy :
    • ¹H NMR: NH₂ protons appear as broad singlets (~δ 3.5–4.5 ppm), while methyl groups (C-3) resonate at δ 1.2–1.5 ppm .
    • ¹³C NMR: Carbonyl (C=O) signals at ~δ 155–160 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (~1740 cm⁻¹) and NH (~3300 cm⁻¹) .

How can fluorinated chiral auxiliaries improve stereoselective synthesis of derivatives?

Advanced Research Question
Fluorous oxazolidinone auxiliaries (e.g., 4-benzyl-5-heptadecafluorooctyl derivatives) enhance stereocontrol by:

  • Phase separation : Fluorophilic groups enable easy purification via fluorous solid-phase extraction (F-SPE) .
  • Steric guidance : Bulky fluorinated chains direct nucleophilic attack (e.g., asymmetric aldol reactions with >90% enantiomeric excess) .
  • Application : Derivatives with morpholinomethyl or piperidinyl groups (e.g., 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one) show improved bioactivity .

How should researchers address contradictory data in reaction optimization studies?

Advanced Research Question
Contradictions (e.g., variable yields in aziridine/CO₂ coupling) require systematic analysis:

  • Parameter screening : Use design of experiments (DoE) to test temperature, catalyst type, and CO₂ pressure interactions .
  • Byproduct identification : LC-MS or GC-MS to detect side products (e.g., hydrolyzed intermediates).
  • Mechanistic studies : Isotopic labeling (¹³CO₂) to trace carboxylation pathways .

What strategies are effective for enhancing the compound’s metabolic stability in drug design?

Advanced Research Question

  • Bioisosteric replacement : Substitute the aminomethyl group with a morpholinomethyl moiety (e.g., 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one) to reduce oxidative deamination .
  • Prodrug design : Mask polar groups (e.g., esterification of NH₂) to improve membrane permeability .
  • In vitro assays : Use hepatic microsomes to quantify CYP450-mediated degradation .

What are the challenges in characterizing biologically active derivatives, and how can they be mitigated?

Basic Research Question

  • Purity issues : Recrystallize derivatives from DMF/acetic acid mixtures to remove unreacted starting materials .
  • Spectroscopic overlap : Use 2D NMR (COSY, HSQC) to resolve signals in crowded regions (e.g., aromatic protons in indole derivatives) .
  • Crystallization difficulties : Employ slow evaporation with mixed solvents (e.g., ethanol/water) for single-crystal growth .

How do substituents on the oxazolidinone ring influence biological activity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., 4-fluorophenyl): Enhance enzyme inhibition (e.g., COX-2) via dipole interactions .
  • Bulkier groups (e.g., trityloxymethyl): Improve binding to hydrophobic pockets but may reduce solubility .
  • Data-driven design : QSAR models correlate substituent hydrophobicity (ClogP) with antimicrobial IC₅₀ values .

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